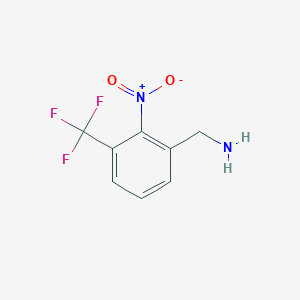

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine

CAS No.:

Cat. No.: VC17624389

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3N2O2 |

|---|---|

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | [2-nitro-3-(trifluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2 |

| Standard InChI Key | FECRIFGARHDPAX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CN |

Introduction

Structural Identification and Molecular Characteristics

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 3-position, and a methanamine (-CH₂NH₂) functional group. While direct structural data for this compound is limited in publicly available literature, its properties can be inferred from structurally related molecules such as 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1) and (2-(trifluoromethyl)phenyl)methanamine (CAS 3048-01-9) .

Table 1: Comparative molecular properties of related compounds

The nitro group introduces electron-withdrawing effects, increasing the compound’s reactivity in electrophilic substitutions, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The methanamine moiety enables participation in Schiff base formation and nucleophilic reactions .

Synthesis and Manufacturing Processes

Synthesis routes for (2-Nitro-3-(trifluoromethyl)phenyl)methanamine can be hypothesized based on methods used for analogous compounds. A plausible pathway involves:

-

Nitration of 3-(trifluoromethyl)phenol: Introducing a nitro group via mixed acid (H₂SO₄/HNO₃) at controlled temperatures .

-

Reductive amination: Converting the nitro group to an amine, followed by functionalization with a methylamine group. Alternatively, direct substitution of a halogenated precursor with ammonia under high-pressure conditions .

Table 2: Representative reaction conditions from analogous syntheses

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₃, 0–5°C, 4h | 60–70% | |

| Halogenation | PCl₅, DMF, reflux | 85% | |

| Amine substitution | NH₃ (aq), EtOH, 70°C, 15h | 55% |

Microwave-assisted synthesis (140°C, 30 min) has been reported for similar benzylamine derivatives, improving reaction efficiency . Challenges include controlling regioselectivity during nitration and minimizing dehalogenation side reactions.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

-

Solubility: The nitro and trifluoromethyl groups reduce water solubility compared to unsubstituted benzylamines. Experimental data for similar compounds shows solubility in ethanol (1.08 mg/mL) and DCM .

-

LogP: Estimated at 2.33–2.84 based on group contribution methods, indicating moderate lipophilicity .

-

Thermal Stability: Nitroaromatics generally decompose above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

Table 3: Predicted vs. experimental properties of related compounds

Applications and Industrial Relevance

Pharmaceutical Development

The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) therapeutics . Nitroaromatics are precursors to amine derivatives used in antitubercular and antiparasitic agents .

Agrochemicals

Nitro-substituted aromatics are intermediates in herbicides and insecticides. The trifluoromethyl group improves resistance to photodegradation, extending field efficacy .

Material Science

Schiff bases derived from such amines coordinate with transition metals, forming catalysts for oxidation reactions .

Future Research Directions

-

Green Synthesis: Developing catalytic nitration methods to reduce waste.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Stability Studies: Assessing photodegradation pathways for agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume